5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Catalog No.
S1496728
CAS No.
172611-72-2
M.F
C13H20O3
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-d...

CAS Number

172611-72-2

Product Name

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

IUPAC Name

5,5-dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,12H,5-7H2,1-4H3

InChI Key

HNPWTDUZIXAJSA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1C(=O)CC(CC1=O)(C)C

Canonical SMILES

CC(C)CC(=O)C1C(=O)CC(CC1=O)(C)C

Here are some general areas of scientific research where diketones and cyclohexanes are used:

  • Organic synthesis: Diketones are used as building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and other materials .
  • Medicinal chemistry: Diketones can be found in some natural products with medicinal properties, and researchers may investigate their potential as drug leads .
  • Material science: Cyclohexanes are a common component of polymers and other materials. Research in this area might involve studying the properties of cyclohexane derivatives .

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione is an organic compound characterized by its unique structural features, including a cyclohexane ring and two carbonyl groups. Its molecular formula is C₁₃H₂₀O₃, and it has a molecular weight of approximately 224.3 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and biochemistry.

Typical of diketones. Notably, it can undergo:

  • Condensation Reactions: It can react with aldehydes or amines to form derivatives through condensation.
  • Michael Addition: It may serve as an electrophile in Michael addition reactions due to the presence of the carbonyl groups.
  • Tautomerization: Similar to other diketones, it can exist in tautomeric forms, predominantly in keto-enol equilibrium.

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione exhibits biological activity as an inhibitor of protein kinase C. This inhibition may have implications for cancer research and therapeutic interventions targeting cellular signaling pathways associated with this enzyme . The compound's ability to modulate enzyme activity suggests potential applications in drug development.

Several methods can be employed to synthesize 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione:

  • Starting Materials: The synthesis typically begins with readily available diketones or cyclohexane derivatives.
  • Reagents: Common reagents include acyl chlorides or anhydrides for the acylation step.
  • Reaction Conditions: The reaction may require specific conditions such as controlled temperature and pH to favor the formation of the desired product.

The precise synthetic route may vary based on the desired purity and yield.

This compound has several notable applications:

  • Medicinal Chemistry: Due to its role as a protein kinase C inhibitor, it is of interest in developing treatments for diseases where this enzyme plays a critical role.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Analytical Chemistry: The compound can be utilized in various analytical methods to study diketone behavior and properties.

Interaction studies involving 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione primarily focus on its binding affinity with protein kinase C. These studies help elucidate the mechanism through which it exerts its biological effects and contribute to understanding its potential therapeutic applications.

Several compounds share structural similarities with 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
DimedoneCyclic diketoneCommonly used as a reagent for aldehyde detection .
1,3-CyclohexanedioneDiketone structureUsed in various synthetic applications but lacks the acyl side chain present in 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione.
4-HydroxycoumarinAromatic diketoneExhibits anticoagulant properties; structurally different due to the presence of a coumarin ring.

The uniqueness of 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione lies in its specific inhibition of protein kinase C and its potential therapeutic applications that differentiate it from other diketones.

XLogP3

2

Wikipedia

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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